molecular formula C7H11NO3 B8380961 Tert-butyl cyanomethyl carbonate

Tert-butyl cyanomethyl carbonate

Cat. No.: B8380961
M. Wt: 157.17 g/mol
InChI Key: PNGGROPHMDADFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl cyanomethyl carbonate is a chemical building block of interest in synthetic organic chemistry, with the molecular formula C7H11NO3 . This compound combines two functional groups of strategic importance: a carbonate ester and a nitrile (cyanomethyl) group. The tert-butyl carbonate group is a well-established and widely used protecting group in multi-step synthesis due to its stability under a range of reaction conditions and its clean removal under acidic conditions . Simultaneously, the cyanomethyl group offers versatile reactivity; the nitrile functionality can be transformed into other valuable groups, such as being reduced to a primary amine or hydrolyzed to a carboxylic acid, making it a useful intermediate for constructing more complex molecular architectures . While specific published applications for this exact compound are limited in the current literature, reagents of this nature are typically employed as protected synthons or intermediates in the development of pharmaceuticals, agrochemicals, and novel materials. Researchers value such bifunctional compounds for their potential in consecutive or cascade reactions, which streamline the synthesis of complex molecules . This product is intended for research and development purposes in a laboratory setting. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and handle the compound with appropriate personal protective equipment.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

tert-butyl cyanomethyl carbonate

InChI

InChI=1S/C7H11NO3/c1-7(2,3)11-6(9)10-5-4-8/h5H2,1-3H3

InChI Key

PNGGROPHMDADFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)OCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl cyanomethyl carbonate can be synthesized through various methods. One common approach involves the reaction of tert-butyl chloroformate with acetonitrile in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields this compound as the primary product .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl cyanomethyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitriles and carboxylic acids.

    Reduction: Reduction reactions can convert this compound into primary amines.

    Substitution: The Boc group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions include nitriles, carboxylic acids, primary amines, and various substituted derivatives .

Scientific Research Applications

Tert-butyl cyanomethyl carbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl cyanomethyl carbonate involves the protection of amino groups through the formation of a stable Boc group. This protection prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amino group .

Comparison with Similar Compounds

Key Observations :

  • Functional Groups: this compound lacks aromatic or heterocyclic substituents present in analogs like the phenyl () or azetidine-boronate groups ().
  • Molecular Weight : The compound is lighter than analogs with bulky substituents (e.g., tert-butyl (4-chlorophenethyl)carbamate at 255.74 g/mol) .

Reactivity and Stability

  • Thermal and Chemical Stability: this compound is stable under ambient storage but decomposes in the presence of strong acids/bases or oxidizing agents, releasing cyanide-containing fumes . In contrast, tert-butyl (4-chlorophenethyl)carbamate shows similar stability but generates toxic chlorine-containing gases upon combustion . The azetidine-boronate derivative () is reactive toward Suzuki-Miyaura cross-coupling due to the boronate ester group, a feature absent in this compound.
  • Radical Reactivity: The (tert-butyloxycarbonyl)methyl radical, a derivative, exhibits lower electrophilicity compared to cyanomethyl radicals, influencing its addition kinetics in polymerization reactions (rate constants differ by ~10³-fold) .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl cyanomethyl carbonate, and how do reaction conditions influence yield?

this compound is typically synthesized via carbamate formation reactions. A widely used method involves reacting cyanomethylamine derivatives with tert-butyl chloroformate in the presence of a base like triethylamine or pyridine. For example:

  • Procedure : Cyanomethylamine (1 equiv) is dissolved in anhydrous dichloromethane, followed by dropwise addition of tert-butyl chloroformate (1.1 equiv) and triethylamine (1.2 equiv) at 0°C. The reaction is stirred for 4–6 hours at room temperature .
  • Yield Optimization : Excess base (>1.2 equiv) may lead to side reactions (e.g., hydrolysis), while lower temperatures (0–5°C) reduce byproduct formation .

Q. What analytical techniques are recommended for characterizing this compound?

Key characterization methods include:

Technique Key Data
¹H/¹³C NMR Peaks at δ 1.4 ppm (t-Bu), δ 4.2 ppm (CH₂CN), and δ 155–160 ppm (carbonate carbonyl) .
IR Spectroscopy Stretching vibrations at ~1740 cm⁻¹ (C=O) and ~2250 cm⁻¹ (C≡N) .
Mass Spectrometry Molecular ion peak at m/z [M+H]⁺ matching the molecular formula (e.g., C₈H₁₃NO₃⁺) .

Q. What are the recommended storage and handling protocols for this compound?

  • Storage : Store in airtight containers at room temperature (20–25°C) in a dry, dark environment. Avoid prolonged exposure to moisture or acidic/basic vapors .
  • Handling : Use nitrile gloves, safety goggles, and fume hoods. Incompatible with strong oxidizers (e.g., peroxides) and reducing agents .

Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?

The tert-butyl group acts as a protecting group for amines, while the cyanomethyl moiety facilitates nucleophilic substitutions. It is used in:

  • Peptide Synthesis : Temporary protection of amino groups during solid-phase synthesis .
  • Prodrug Design : As a carbonate prodrug linker for controlled drug release .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for this compound in nucleophilic substitutions?

Mechanistic studies often employ:

  • Kinetic Isotope Effects (KIE) : To identify rate-determining steps (e.g., comparing H/D substitution in cyanomethyl groups) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies for SN2 pathways .

Q. What strategies optimize scalability and purity in industrial-scale synthesis?

  • Continuous Flow Reactors : Enhance mixing efficiency and reduce reaction time (e.g., 30% faster than batch methods) .
  • Purification : Gradient column chromatography (hexane:EtOAc) or recrystallization from ethanol/water mixtures (>99% purity) .

Q. How do structural modifications of this compound impact biological activity?

Structure-activity relationship (SAR) studies reveal:

Modification Effect
t-Bu → Benzyl Increased lipophilicity but reduced metabolic stability .
Cyanomethyl → Ethoxycarbonyl Enhanced enzymatic hydrolysis rates in prodrugs .

Q. What are the decomposition pathways under thermal or photolytic stress?

  • Thermal Decomposition : Above 150°C, releases CO₂ and forms tert-butyl isocyanate (toxic). Mitigated by inert atmospheres (N₂/Ar) .
  • Photolysis : UV light (254 nm) cleaves the carbonate bond, generating cyanomethyl radicals detectable via EPR .

Q. How can contradictions in reported synthetic yields be resolved?

Discrepancies often arise from:

  • Impurity in Starting Materials : Use HPLC-grade reagents to minimize side reactions.
  • Moisture Sensitivity : Anhydrous conditions (e.g., molecular sieves) improve reproducibility from 70% to >90% yield .

Q. What computational tools predict the reactivity of this compound in complex systems?

  • Molecular Docking : AutoDock Vina to simulate interactions with enzymes (e.g., esterases for prodrug activation) .
  • MD Simulations : GROMACS to study solvation effects on reaction kinetics in aqueous/organic biphasic systems .

Data Contradictions and Mitigation

Issue Resolution
Variable NMR δ ValuesStandardize solvent (CDCl₃) and concentration (0.1 M) .
Discrepant Melting PointsUse DSC for accurate thermal profiling .

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